4-Methyl-2-(pyrrolidin-3-yl)thiazole
Overview
Description
4-Methyl-2-(pyrrolidin-3-yl)thiazole is a compound that falls within the category of heterocyclic compounds, which are characterized by rings that contain different elements. Thiazoles are a type of heterocycle that contain both sulfur and nitrogen atoms within a five-membered ring structure. The presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, suggests that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related thiazole compounds has been reported in various studies. For instance, the synthesis of pyrrolo[2,3-d]thiazoles involves microwave-assisted cyclization, and methylene-bridged substituents can be introduced via Heck cyclization . Another approach to synthesizing highly substituted 2-(pyrrolidin-1-yl)thiazoles includes the reaction of pyrrolidines with benzoylisothiocyanate followed by a reaction with alpha-bromo ketones . Although these methods do not describe the synthesis of 4-Methyl-2-(pyrrolidin-3-yl)thiazole specifically, they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using techniques such as X-ray diffraction, as demonstrated in the study of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . These techniques allow for the determination of stereochemistry and the confirmation of the molecular framework of the synthesized compounds.
Chemical Reactions Analysis
Thiazole compounds can participate in various chemical reactions. For example, pyrrolo[1,2-c]thiazoles can act as thiocarbonyl ylides in cycloadditions with electron-deficient alkenes or as azomethine ylides with electron-deficient alkynes . These reactions are crucial for the functionalization and diversification of thiazole-containing molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their substituents. For instance, 2,6-di(thiazol-2-yl)pyridine derivatives exhibit tunable thermal, photophysical, and electrochemical properties, which can be modified through structural changes . The antimicrobial activity of thiazole compounds has also been reported, with some derivatives showing promising activity against bacterial strains and M. tuberculosis .
Scientific Research Applications
Anticancer Potential
4-Methyl-2-(pyrrolidin-3-yl)thiazole derivatives show significant potential as anticancer agents. Novel pyridine-thiazole hybrid molecules containing this structure have demonstrated high antiproliferative activity against various cancer cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia, while exhibiting selectivity towards cancer cells over normal cells. These derivatives may induce genetic instability in tumor cells, suggesting a promising avenue for cancer treatment (Ivasechko et al., 2022).
Antimicrobial Properties
Compounds with the 4-Methyl-2-(pyrrolidin-3-yl)thiazole moiety have shown effective antimicrobial properties. A study on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives revealed notable antibacterial activity against A. baumannii and M. tuberculosis strains, indicating these compounds as potential antimicrobial agents (Nural et al., 2018).
Antioxidant Efficacy
Thiazole-based derivatives, including those with the 4-Methyl-2-(pyrrolidin-3-yl)thiazole structure, have been explored for their antioxidant properties. Such compounds were subjected to molecular docking studies against antioxidant enzyme receptors, suggesting their potential as antioxidant agents (Hossan, 2020).
Anticonvulsant Activity
Thiazole-based pyrrolidinones, including those with 4-Methyl-2-(pyrrolidin-3-yl)thiazole, have been synthesized and evaluated for anticonvulsant activity. Some derivatives have shown promising results in seizure models, indicating their potential use in the treatment of epilepsy (Ghabbour et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
4-methyl-2-pyrrolidin-3-yl-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-2-3-9-4-7/h5,7,9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPQVAZLVXNZMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-3-yl)thiazole | |
CAS RN |
1257521-56-4 | |
Record name | 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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